(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,3-difluorocyclobutyl)acetic acid
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Overview
Description
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,3-difluorocyclobutyl)acetic acid is a complex organic compound characterized by its unique structural features It contains a fluorenylmethoxycarbonyl (Fmoc) protecting group, a difluorocyclobutyl moiety, and an acetic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,3-difluorocyclobutyl)acetic acid typically involves multiple stepsThe final step involves the formation of the acetic acid functional group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,3-difluorocyclobutyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,3-difluorocyclobutyl)acetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a protecting group in peptide synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,3-difluorocyclobutyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The Fmoc group serves as a protecting group, allowing for selective reactions at other functional sites. The difluorocyclobutyl moiety can interact with specific molecular pathways, influencing the compound’s overall activity and effects.
Comparison with Similar Compounds
Similar Compounds
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(3,3-difluorocyclobutyl)glycine: This compound shares structural similarities with ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,3-difluorocyclobutyl)acetic acid, including the Fmoc group and difluorocyclobutyl moiety.
Fmoc-protected amino acids: These compounds also contain the Fmoc protecting group and are used in peptide synthesis.
Uniqueness
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,3-difluorocyclobutyl)acetic acid is unique due to the presence of both the Fmoc group and the difluorocyclobutyl moiety, which confer specific chemical properties and reactivity. Its combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H19F2NO4 |
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Molecular Weight |
387.4 g/mol |
IUPAC Name |
(2R)-2-(3,3-difluorocyclobutyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C21H19F2NO4/c22-21(23)9-12(10-21)18(19(25)26)24-20(27)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,24,27)(H,25,26)/t18-/m1/s1 |
InChI Key |
NJEQLTVNRMWSMS-GOSISDBHSA-N |
Isomeric SMILES |
C1C(CC1(F)F)[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
C1C(CC1(F)F)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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